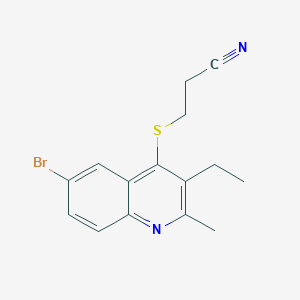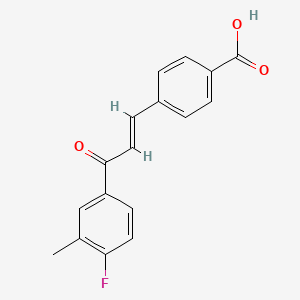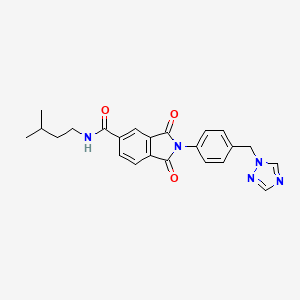
2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide is a complex organic compound that features a triazole ring, a phenyl group, and an isoindoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the optimization of reaction conditions, the selection of suitable solvents, and the implementation of purification steps to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring and phenyl group can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the isoindoline structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Aplicaciones Científicas De Investigación
2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and phenyl group, exhibiting similar biological activities.
2-(4-(1H-1,2,4-Triazol-1-yl)phenyl)quinazolin-4-yl derivatives: These derivatives also feature the triazole ring and are studied for their antimicrobial properties.
Uniqueness
2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide is unique due to its isoindoline structure, which distinguishes it from other triazole-containing compounds.
Propiedades
Fórmula molecular |
C23H23N5O3 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-(3-methylbutyl)-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-15(2)9-10-25-21(29)17-5-8-19-20(11-17)23(31)28(22(19)30)18-6-3-16(4-7-18)12-27-14-24-13-26-27/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,29) |
Clave InChI |
FZXABAQPCMVGCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


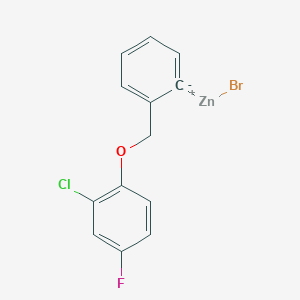
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
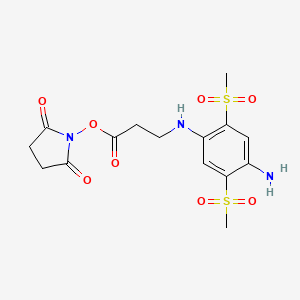

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
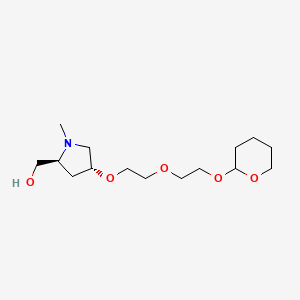

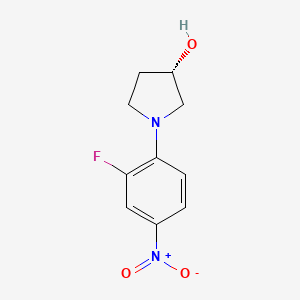

![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
